molecular formula C9H11Br B13180451 2-Bromo-1-ethyl-4-methylbenzene

2-Bromo-1-ethyl-4-methylbenzene

Cat. No.: B13180451
M. Wt: 199.09 g/mol
InChI Key: VMQLLCDIMJJAJI-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a methyl group

Properties

Molecular Formula

C9H11Br

Molecular Weight

199.09 g/mol

IUPAC Name

2-bromo-1-ethyl-4-methylbenzene

InChI

InChI=1S/C9H11Br/c1-3-8-5-4-7(2)6-9(8)10/h4-6H,3H2,1-2H3

InChI Key

VMQLLCDIMJJAJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethyl-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethyl-4-methylbenzene (p-ethyl toluene) using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethyl-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1-ethyl-4-methylbenzene when using NaOH.

    Oxidation: Products include 2-bromo-1-ethyl-4-methylbenzoic acid.

    Reduction: The major product is 1-ethyl-4-methylbenzene.

Scientific Research Applications

2-Bromo-1-ethyl-4-methylbenzene does not appear in the provided search results; however, several compounds with similar names and characteristics do. Therefore, the following information will cover these related compounds and their applications.

Similar Compounds and Their Applications

  • 2-Bromo-1-ethyl-3-methylbenzene
    • Overview: 2-Bromo-1-ethyl-3-methylbenzene is an organic compound with the molecular formula C9H11BrC_9H_{11}Br. It is a benzene derivative with a bromine atom at the second position, an ethyl group at the first position, and a methyl group at the third position.
    • Scientific Research Applications:
      • Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
      • Medicinal Chemistry: Functions as a lead compound in drug development, particularly in cancer research.
      • Material Science: Utilized in developing new materials with specific properties.
      • Biological Studies: Serves as a probe to study biochemical pathways and interactions.
    • Chemical Reactions:
      • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OHOH^-), cyanide (CNCN^-), or amines (NH2NH_2^-).
      • Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4KMnO_4).
      • Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4).
    • Biological Activity:
      • Antimicrobial Properties: Shows activity against Gram-positive bacteria. For example, it exhibits an inhibition zone of 15 mm against Staphylococcus aureus at a minimum inhibitory concentration (MIC) of 0.125 mg/mL and an inhibition zone of 20 mm against Listeria monocytogenes at an MIC of 0.0625 mg/mL.
      • Cytotoxicity: Induces apoptosis in human liver cancer cells (HepG2) in a dose-dependent manner.
        Concentration (µM)Cell Viability (%)
        0100
        1085
        5060
        10030
    • Mechanism of Action:
      • Enzyme Inhibition: Acts as a weak inhibitor of cytochrome P450 enzymes, particularly CYP1A2.
      • ROS Generation: May induce oxidative stress in cells, leading to increased levels of reactive oxygen species (ROS) that can trigger apoptotic pathways.
      • Membrane Disruption: Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
    • Case Studies:
      • In Drosophila melanogaster, exposure to sub-lethal concentrations resulted in reduced fertility rates and increased mortality during larval stages, highlighting potential ecological implications.
  • 2-Bromo-4-ethyl-1-methylbenzene
    • Overview: 2-Bromo-4-ethyl-1-methylbenzene has the molecular formula C9H11BrC_9H_{11}Br . It is used in organic synthesis .
  • 1,2,4-Triazoles
    • Medicinal Applications: 1,2,4-Triazoles have a wide range of bioactivities, including neuroprotectant, antioxidant, antimalarial, antileishmanial, anti-urease, and antiviral properties . They also act as anticonvulsants, cannabinoid CB1 receptor antagonists, PDE4A inhibitors, and γ-aminobutyric acid-A (GABA-A) α-2, α-3, and α-5 containing receptor antagonists .
    • Antimicrobial Activity: Certain mercapto-1,2,4-triazoles bearing diphenylsulfone have antibacterial activity against S. aureus, B. cereus, E. coli, Enterobacter cloacae, Acinetobacter baumannii, and P. aeruginosa . Schiff bases of 1,2,4-triazole are equipotent with ceftriaxone against S. aureus and more potent against C. albicans .
  • Indole Derivatives
    • Anticancer Activity: NN-(4-aminobenzyl)-NN-(4-hydroxybenzyl)-2-(1H-indol-3-yl) acetamide demonstrates selectivity towards HT29 cells, a malignant colonic cell line, while sparing healthy human intestinal cells . It induces cell cycle arrest in the G1 phase and facilitates apoptosis in HT29 cells .

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethyl-4-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine cation (Br⁺) forms a sigma complex with the benzene ring, followed by deprotonation to restore aromaticity . The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-ethylbenzene: Similar structure but lacks the methyl group.

    1-Bromo-2-methyl-4-ethylbenzene: Similar structure with an additional methyl group at a different position.

    1-Bromo-4-methylbenzene: Similar structure but lacks the ethyl group

Uniqueness

2-Bromo-1-ethyl-4-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both ethyl and methyl groups along with the bromine atom provides distinct chemical properties compared to its analogs.

Biological Activity

2-Bromo-1-ethyl-4-methylbenzene, also known as 4-bromo-1-ethyl-2-methylbenzene or CAS number 4748-83-8, is an aromatic compound with significant biological implications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential health effects.

  • Molecular Formula : C₉H₁₁Br
  • Molecular Weight : 199.09 g/mol
  • Log P (octanol-water partition coefficient) : Approximately 3.11, indicating moderate lipophilicity which can affect its absorption and distribution in biological systems .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

This compound has been reported to inhibit various cytochrome P450 enzymes, particularly CYP1A2, which is involved in the metabolism of many drugs and xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their toxicity .

2. Toxicological Effects

Research indicates that compounds similar to this compound may contribute to oxidative stress and cellular damage. The metabolism of brominated aromatic compounds can lead to the formation of reactive intermediates that inflict damage on DNA and other cellular macromolecules .

Table 1: Summary of Toxicological Findings

StudyFinding
McHale et al. (2012)Metabolic activation of benzene derivatives leads to oxidative stressIndicates potential carcinogenicity
Carrieri et al. (2018)Genetic polymorphisms affect susceptibility to benzene toxicityHighlights variability in human response
ECHA (2018)Association between benzene exposure and leukemia riskSuggests a need for monitoring exposure levels

Case Studies

Several case studies provide insight into the biological implications of exposure to brominated aromatic compounds:

Case Study 1: Occupational Exposure

A study assessing workers in industries using brominated compounds found elevated levels of oxidative stress markers in blood samples, correlating with increased incidence of respiratory issues and skin irritations. This highlights the potential health risks associated with chronic exposure to such compounds.

Case Study 2: Environmental Impact

Research on the environmental persistence of brominated compounds indicates that they can bioaccumulate in aquatic systems, posing risks to wildlife and potentially entering the human food chain through contaminated water sources.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-1-ethyl-4-methylbenzene, and how can purity be validated?

  • Methodological Answer : The synthesis of this compound typically involves electrophilic aromatic substitution (e.g., bromination of 1-ethyl-4-methylbenzene using FeBr₃ as a catalyst) or directed ortho-metalation strategies. Purity validation requires gas chromatography (GC) with >95.0% purity thresholds, as referenced in commercial synthesis protocols for analogous brominated aromatics . Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, discrepancies in boiling points (e.g., 199–204°C for brominated ethylbenzenes) should align with experimental data to identify impurities .

Q. How can researchers mitigate safety risks during handling and storage?

  • Methodological Answer : Safety protocols from Safety Data Sheets (SDS) for structurally similar compounds (e.g., 2-bromo-3-chloro-4-fluoro-1-methylbenzene) recommend using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential skin/eye irritation and volatility. Immediate decontamination of contaminated clothing and medical consultation are advised for exposure . Storage should prioritize airtight containers in cool (<25°C), dry environments to prevent decomposition.

Q. What spectroscopic techniques are most reliable for distinguishing positional isomers (e.g., 2-bromo vs. 4-bromo derivatives)?

  • Methodological Answer : ¹H NMR is pivotal: the deshielding effect of bromine in the ortho position (2-bromo) splits neighboring methyl/ethyl proton signals into distinct multiplets, whereas para-substituted analogs show simpler splitting patterns. Infrared (IR) spectroscopy can corroborate C-Br stretching frequencies (~550–600 cm⁻¹). Cross-validation with computational tools (e.g., DFT-based chemical shift predictions) resolves ambiguities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in brominated aromatic systems?

  • Methodological Answer : SC-XRD with SHELX software (e.g., SHELXL-2019) enables precise determination of bond angles, torsion angles, and crystallographic packing. For example, the C-Br bond length in 2-bromo-1-(4-methoxyphenyl)ethanone was resolved to 1.89 Å, with R-factors <0.06 ensuring accuracy . Twinning or low-resolution data may require iterative refinement using SHELXPRO or Olex2 interfaces to optimize parameters like ADPs (anisotropic displacement parameters) .

Q. How should researchers address contradictions in spectral data or reactivity profiles?

  • Methodological Answer : Contradictions often arise from impurities, solvent effects, or competing reaction pathways. For example, unexpected byproducts in bromination may require GC-MS or HPLC-MS to identify halogenated intermediates. Statistical contradiction analysis (e.g., constraint-based simulations) can model over-constrained scenarios, such as competing substituent effects in electrophilic substitutions . Iterative validation using orthogonal techniques (e.g., NMR, X-ray, and computational docking) is critical .

Q. What mechanistic insights can be gained from studying substituent effects in cross-coupling reactions involving this compound?

  • Methodological Answer : The steric and electronic effects of the ethyl and methyl groups influence Suzuki-Miyaura or Ullmann coupling efficiencies. For instance, bulky substituents in the ortho position (e.g., ethyl) may slow transmetallation steps, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures. Kinetic studies (e.g., Arrhenius plots) and Hammett σ⁺ correlations quantify these effects .

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